molecular formula C32H36N4O7 B219063 Cfp-aaf-pab CAS No. 116560-97-5

Cfp-aaf-pab

Cat. No.: B219063
CAS No.: 116560-97-5
M. Wt: 588.6 g/mol
InChI Key: UZKWDJFXHHHJFU-FFXSJNGMSA-N
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Mechanism of Action

Target of Action

Cfp-aaf-pab is a specific inhibitor of Endopeptidase EC 3.4.24.15 (EP24.15) . EP24.15 is a zinc metalloendopeptidase that is broadly distributed within the brain, pituitary, and gonads . Its substrate specificity includes a number of physiologically important neuropeptides such as neurotensin, bradykinin, and gonadotropin-releasing hormone .

Mode of Action

This compound interacts with the active site of EP24.15, which exhibits an HEXXH motif, a common feature of zinc metalloenzymes . The importance of the residues (His473, Glu474, and His477) within this motif for binding and catalysis has been confirmed . A third putative metal ligand, presumed to coordinate directly to the active site zinc ion in concert with His473 and His477, has been identified as Glu502 .

Biochemical Pathways

The inhibition of EP24.15 by this compound affects the metabolism of several neuropeptides. For example, it has been suggested that brain EP24.15 plays a role in the regulation of Gonadotropin-releasing hormone (GnRH) effects . Therefore, the inhibition of EP24.15 could potentially disrupt the normal functioning of these biochemical pathways.

Result of Action

The inhibition of EP24.15 by this compound has been shown to have significant physiological effects. For instance, it has been reported that the administration of this compound resulted in increased gonadotropin secretion . In another study, it was found that the administration of this compound produced an immediate depressor response, suggesting a role for EP24.15 in the control of blood pressure .

Preparation Methods

The synthesis of Cfp-aaf-pab involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the amino acid derivatives, including alanine, phenylalanine, and benzoic acid derivatives.

    Peptide Bond Formation: The amino acids are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents typically used include carbodiimides like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Protection and Deprotection: Protecting groups are used to prevent unwanted reactions during the synthesis. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These groups are removed at specific stages to allow for the formation of peptide bonds.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity and yield

Chemical Reactions Analysis

Cfp-aaf-pab undergoes various chemical reactions, including:

Scientific Research Applications

Cfp-aaf-pab has several scientific research applications, including:

Comparison with Similar Compounds

Cfp-aaf-pab is unique compared to other similar compounds due to its specific inhibition of thimet oligopeptidase. Similar compounds include:

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O7/c1-20(33-26(32(42)43)18-13-22-9-5-3-6-10-22)28(37)34-21(2)29(38)36-30(39)27(19-23-11-7-4-8-12-23)35-25-16-14-24(15-17-25)31(40)41/h3-12,14-17,20-21,26-27,33,35H,13,18-19H2,1-2H3,(H,34,37)(H,40,41)(H,42,43)(H,36,38,39)/t20-,21-,26?,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKWDJFXHHHJFU-FFXSJNGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922090
Record name 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116560-97-5
Record name N-(1-Carboxy-3-phenylpropyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116560975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1-{[2-({2-[(1-Carboxy-3-phenylpropyl)amino]-1-hydroxypropylidene}amino)-1-hydroxypropylidene]amino}-1-oxo-3-phenylpropan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of cFP-AAF-pAB and how does it interact with this target?

A1: this compound (N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate) is a potent and specific inhibitor of endopeptidase 24.15 (EP 24.15). [, , , , ] It acts as an active-site-directed inhibitor, meaning it binds to the catalytic site of the enzyme and prevents it from interacting with its substrates. [, ]

Q2: What are the downstream effects of inhibiting EP 24.15 with this compound?

A2: Inhibition of EP 24.15 by this compound leads to several physiological effects, primarily due to the accumulation of its substrates. One of the most notable effects is the slowed degradation of luteinizing hormone-releasing hormone (LHRH). [, ] This is because EP 24.15 is the primary enzyme responsible for cleaving LHRH at the Tyr5-Gly6 bond. [] this compound also exhibits antinociceptive properties, likely due to its ability to inhibit the degradation of opioid peptides like enkephalins. [] Additionally, this compound can influence blood pressure, cardiac output, and renal function. []

Q3: Does this compound interact with enzymes other than EP 24.15?

A3: While this compound demonstrates high specificity for EP 24.15, research indicates it can be metabolized by endopeptidase 24.11 (EP 24.11) in vivo. [] This conversion can lead to the formation of N-[1-(R,S)-carboxyl-3-phenylpropyl]-Ala-Ala, a compound with angiotensin-converting enzyme (ACE) inhibitory activity. [] Therefore, some of the observed effects of this compound, particularly on blood pressure and renal hemodynamics, might be partially mediated by its conversion to an ACE inhibitor. []

Q4: How does the in vivo administration of this compound affect LHRH levels?

A4: Studies have shown that administering this compound directly into the third ventricle of rats significantly inhibits LHRH degradation. [] Intravenous administration also increased the half-life of LHRH from 10 minutes to 20 minutes. [] This suggests that this compound effectively inhibits EP 24.15 in vivo, leading to increased LHRH levels and potentially impacting downstream hormonal pathways. [, ]

Q5: What is the role of this compound in studying the behavioral effects of milk in fetal rats?

A5: Research suggests that centrally administered this compound can provide insights into the behavioral effects of milk in fetal rats by influencing dynorphin activity. [] This highlights the potential of this compound as a tool for investigating complex neurobiological processes and peptide signaling pathways.

Q6: What is the significance of the structural features of this compound for its inhibitory activity?

A6: The specific arrangement of the carboxyl group, phenylpropyl moiety, alanine residues, phenylalanine, and p-aminobenzoate group in this compound contributes to its high affinity and selectivity for EP 24.15. [] Modifying these structural elements can significantly impact the compound's potency and selectivity towards different endopeptidases, as observed with the related compound SA898. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the inhibitory properties of this compound analogs.

Q7: What are the potential applications of this compound in angiogenesis research?

A8: Research suggests that this compound plays a role in regulating angiogenesis, the formation of new blood vessels. Studies using bovine aortic endothelial cells (BAECs) demonstrated that this compound could attenuate cyclic strain-induced endothelial cell tubule formation and migration. [] This effect is likely mediated through the inhibition of EP 24.15 and its downstream impact on vasoactive peptide cleavage, highlighting the potential of this compound in investigating angiogenesis-related processes. []

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